molecular formula C10H18ClNO2 B2915089 Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride CAS No. 2305251-70-9

Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride

Cat. No. B2915089
CAS RN: 2305251-70-9
M. Wt: 219.71
InChI Key: SESVPINYQADUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds are a significant class of chemicals due to their presence in numerous bioactive molecules. Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride serves as a key intermediate in the synthesis of various spirocyclic structures, which are prevalent in pharmaceuticals and agrochemicals .

Neurological Drug Development

This compound is used in the development of drugs targeting neurological disorders. Its structure is conducive to crossing the blood-brain barrier, making it valuable for creating central nervous system (CNS) agents .

Chiral Catalysts

The chiral nature of Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride allows it to be used as a catalyst in asymmetric synthesis. This is crucial for producing enantiomerically pure substances, which are important in the development of certain medications .

Material Science

In material science, this compound can be utilized to synthesize novel polymers with spirocyclic backbones, which may exhibit unique physical properties useful for advanced materials .

Chemical Synthesis Methodology

Researchers use this compound to develop new chemical synthesis methodologies. It can act as a building block for complex molecules, aiding in the discovery of more efficient synthetic routes .

Biological Probes

Due to its unique structure, Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride can be used to create biological probes. These probes can help in studying biological pathways and identifying potential drug targets .

Agrochemical Research

In agrochemical research, this compound’s derivatives may be explored for their potential use as pesticides or herbicides, contributing to the development of new agricultural products .

Amphibian Alkaloid Synthesis

It has been employed in the total synthesis of amphibian alkaloids, such as pumiliotoxin C, which are of interest due to their potent biological activities .

properties

IUPAC Name

methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-8-2-5-11-10(7-8)3-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESVPINYQADUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-azaspiro[2.5]octan-7-YL)acetate hydrochloride

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